N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide
Description
N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide is a synthetic amide derivative characterized by a 3-pentadecylphenoxy group, a chloro-substituted phenyl ring, and a 4,4-dimethyl-3-oxovaleramide backbone.
Properties
CAS No. |
63133-80-2 |
|---|---|
Molecular Formula |
C38H57ClN2O4 |
Molecular Weight |
641.3 g/mol |
IUPAC Name |
N-[2-chloro-5-[2-(3-pentadecylphenoxy)butanoylamino]phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C38H57ClN2O4/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-23-31(26-29)45-34(7-2)37(44)40-30-24-25-32(39)33(27-30)41-36(43)28-35(42)38(3,4)5/h20,22-27,34H,6-19,21,28H2,1-5H3,(H,40,44)(H,41,43) |
InChI Key |
YMUPHCBQBARKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of the pentadecylphenoxy group through etherification. The final steps involve the formation of the oxovaleramide group through amide bond formation and subsequent modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the phenoxy or phenyl groups, influencing physicochemical and biological properties:
N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-2-chloro-4,4-dimethyl-3-oxovaleramide
- CAS No.: 50771-78-3
- Structure: Replaces the 3-pentadecylphenoxy group with a 2,4-bis(1,1-dimethylpropyl)phenoxy moiety.
- This analog is listed in pharmacopeial databases, highlighting its relevance in industrial applications .
N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxovaleramide
- CAS No.: 63163-96-2
- Structure: Substitutes the amino-linked phenoxybutyl group with a nitro group at the 5-position of the phenyl ring.
- Its simpler structure (molecular formula: C₁₃H₁₅ClN₂O₄; molar mass: 298.72 g/mol) suggests lower lipophilicity than the target compound .
N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]pentanamide
- CAS No.: 30744-85-5
- Structure: Adds a sulfonyl-phenoxy group to the valeramide backbone.
- This modification may target specific protein interactions, though pharmacological data are unavailable .
Physicochemical Properties and Analytical Data
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Purity (HPLC) | Retention Time (min) |
|---|---|---|---|---|---|
| N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide | Not Provided | Not Available | 3-Pentadecylphenoxy, Chlorophenyl | Not Reported | Not Reported |
| N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-2-chloro-4,4-dimethyl-3-oxovaleramide | 50771-78-3 | Not Available | 2,4-Bis(1,1-dimethylpropyl)phenoxy | Not Reported | Not Reported |
| N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxovaleramide | 63163-96-2 | C₁₃H₁₅ClN₂O₄ | Nitrophenyl | Not Reported | Not Reported |
| Pyrimido[4,5-d][1,3]oxazin derivatives (e.g., Compound 16c) | Not Provided | Not Available | Methoxyphenyl, Methylpiperazinyl | 95.07–99.34% | 9.37–11.98 |
Notes:
- The target compound lacks reported purity data, but analogs like pyrimido-oxazin derivatives () demonstrate high HPLC purity (95–99%), suggesting robust synthetic protocols for related amides .
- Retention times vary with substituent hydrophobicity; the pentadecyl chain in the target compound likely extends retention compared to nitro or sulfonyl analogs.
Biological Activity
N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide (CAS No. 63133-80-2) is a complex organic compound notable for its unique chemical structure, which includes a chloro-substituted aromatic ring, a long hydrophobic pentadecyl chain, and various functional groups such as amides and phenoxy moieties. This composition suggests significant potential for various biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C38H57ClN2O4 |
| Molecular Weight | 641.3 g/mol |
| IUPAC Name | N-[2-chloro-5-[2-(3-pentadecylphenoxy)butanoylamino]phenyl]-4,4-dimethyl-3-oxopentanamide |
| InChI Key | YMUPHCBQBARKGF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind to proteins or enzymes, potentially altering their activity and leading to various therapeutic effects. The precise pathways remain to be fully elucidated but could involve modulation of signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. Research focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated varying effectiveness against different bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
The variations in antimicrobial efficacy were attributed to the lipophilicity of the compounds, which influences their ability to penetrate cell membranes .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's potential as an antitumor agent. Notably, the compound's structural features may enhance its ability to inhibit key signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown significant growth inhibition across various cancer cell lines, indicating that modifications in the phenyl ring can lead to enhanced biological activity .
Study 1: Structure–Activity Relationship (SAR)
A comprehensive analysis was performed to investigate the SAR of N-(substituted phenyl)-2-chloroacetamides. The study revealed that the position of substituents on the phenyl ring significantly influenced biological activity:
- Compounds with halogenated substituents exhibited higher lipophilicity and better penetration through cellular membranes.
This finding underscores the importance of molecular design in developing effective antimicrobial agents .
Study 2: In Vitro Testing for Antitumor Activity
In vitro studies assessed the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that certain derivatives induced significant growth arrest at low concentrations (GI50 values ranging from 0.025 to 0.5 μM), suggesting that these compounds could serve as promising candidates for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
